methanone](/img/structure/B11159336.png)
[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2-PHENYLMORPHOLINE is a complex organic compound that features a thiazole ring, a morpholine ring, and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2-PHENYLMORPHOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylacetonitrile with appropriate thioamide under cyclization conditions.
Attachment of the Morpholine Ring: The thiazole intermediate is then reacted with phenylmorpholine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally benign is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2-PHENYLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2-PHENYLMORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2-PHENYLMORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2-PHENYLMORPHOLINE is unique due to its combination of a thiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N2O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C23H24N2O4S/c1-15-21(24-22(30-15)17-9-10-18(27-2)19(13-17)28-3)23(26)25-11-12-29-20(14-25)16-7-5-4-6-8-16/h4-10,13,20H,11-12,14H2,1-3H3 |
InChI Key |
ZQGROUBDTHGTRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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